Cas no 1544945-16-5 (2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol)

2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1544945-16-5
- 2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol
- EN300-1939289
- 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol
-
- インチ: 1S/C11H16BrNO/c12-11-3-1-2-9(6-11)4-5-10(7-13)8-14/h1-3,6,10,14H,4-5,7-8,13H2
- InChIKey: HRTOYYURQNMEAR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CCC(CO)CN
計算された属性
- せいみつぶんしりょう: 257.04153g/mol
- どういたいしつりょう: 257.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939289-5.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-1939289-0.05g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1939289-0.25g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1939289-1.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-1939289-10.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-1939289-2.5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1939289-5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1939289-1g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1939289-0.1g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1939289-0.5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.5g |
$809.0 | 2023-09-17 |
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-olに関する追加情報
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol: A Comprehensive Overview
The compound 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol (CAS No. 1544945-16-5) is a versatile organic molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its applications in drug discovery, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the performance of biodegradable polymers, making it a promising candidate for sustainable materials innovation.
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol is structurally defined by its hydroxyl group (-OH) at the first carbon, an aminomethyl group (-CH₂NH₂) at the second carbon, and a 3-bromophenyl group attached to the fourth carbon of a butane chain. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, which are advantageous in creating amphiphilic materials. The presence of the bromine atom in the aromatic ring further enhances its reactivity and selectivity in various chemical reactions.
Recent research has focused on leveraging 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol in the development of stimuli-responsive polymers. These polymers can undergo structural changes in response to external stimuli such as temperature, pH, or light, opening new avenues for applications in drug delivery systems and smart materials. For instance, studies have demonstrated that incorporating this compound into polyurethane networks can significantly improve their mechanical properties and biocompatibility.
In addition to its role in polymer science, 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol has shown promise in medicinal chemistry. Its ability to act as a chelating agent makes it a valuable component in designing metalloenzymes and catalysts for asymmetric synthesis. Recent advancements have also explored its potential as a building block for constructing complex natural product analogs, which could lead to novel therapeutic agents.
The synthesis of 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol typically involves multi-step organic reactions, including nucleophilic substitution and reduction processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring scalability for industrial applications.
From an environmental standpoint, 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol exhibits favorable biodegradation characteristics under controlled conditions, making it a sustainable choice for eco-friendly chemical processes. Its compatibility with enzymatic systems further underscores its potential in green chemistry initiatives.
In conclusion, 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol (CAS No. 1544945-16-5) stands out as a multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique chemical properties and recent research breakthroughs position it as a key player in advancing modern materials science and pharmaceutical innovation.
1544945-16-5 (2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol) 関連製品
- 943313-34-6(tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate)
- 1698597-40-8(tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate)
- 1057674-00-6(Ethyl 3-(2-bromo-5-fluorophenyl)propanoate)
- 1955548-16-9(6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- 1479026-41-9(1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine)
- 2639414-85-8(4-(2-{[(Benzyloxy)carbonyl]amino}-1,1-difluoroethoxy)-3-methoxybenzoic acid)
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)
- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)
- 922823-46-9(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethylsulfanyl)benzamide)




